![molecular formula C8H13NO6 B1316783 6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one CAS No. 85281-06-7](/img/structure/B1316783.png)

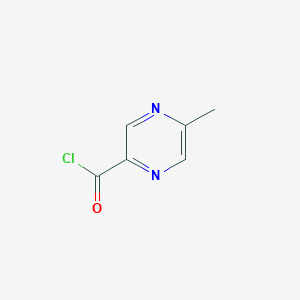

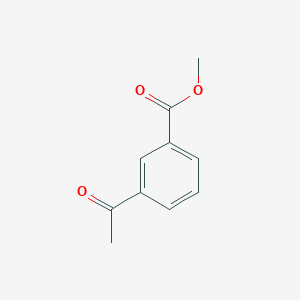

6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one

Descripción general

Descripción

6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one, often referred to as THH, is a heterocyclic compound with a unique molecular structure. It is a member of the family of polycyclic aromatic hydrocarbons, which have been extensively studied due to their potential applications in various fields. THH is a key intermediate in the synthesis of a variety of compounds, including drugs, fragrances, and food additives. The compound is of great interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. In

Aplicaciones Científicas De Investigación

Metabolic Pathways and Drug Metabolism

Research on compounds like Amitriptyline (AT), a tricyclic antidepressant, provides insights into oxidative metabolism, highlighting the role of enzymes in the metabolic pathways. The study by Breyer-Pfaff (2004) explores the metabolic fate of AT, including hydroxylation processes that lead to isomeric alcohols and their disposition, which is partially enantioselective. This research contributes to understanding how structurally complex compounds undergo biotransformation and the clinical implications of enzyme-mediated pathways (Breyer-Pfaff, 2004).

Antioxidant and Anti-Cancer Activities

Compounds like Baicalein and Hydroxycinnamic acids (HCAs) have been studied for their antioxidant and anti-cancer effects. Baicalein, derived from the roots of Scutellaria baicalensis, shows potential as an anticancer drug for hepatocellular carcinoma through effects on cell proliferation, metastasis, apoptosis, and autophagy (Bie et al., 2017). HCAs' structure-activity relationships (SARs) reveal that the presence of unsaturated bonds and hydroxy groups significantly impacts their antioxidant activity, offering insights into designing more potent antioxidant molecules (Razzaghi-Asl et al., 2013).

Antibacterial and Microbial Studies

The review on chitosan's antimicrobial potential by Raafat and Sahl (2009) discusses its unique chemical structure and biological properties, highlighting its use in antimicrobial systems. Understanding the factors affecting chitosan's antimicrobial activity is crucial for optimizing chitosan formulations for medical and food applications (Raafat & Sahl, 2009).

Propiedades

IUPAC Name |

6,7,8-trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO6/c10-2-8-1-3(9-7(14)15-8)4(11)5(12)6(8)13/h3-6,10-13H,1-2H2,(H,9,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAQFNFNHWVZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C1(OC(=O)N2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90524806 | |

| Record name | 6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one | |

CAS RN |

85281-06-7 | |

| Record name | 6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

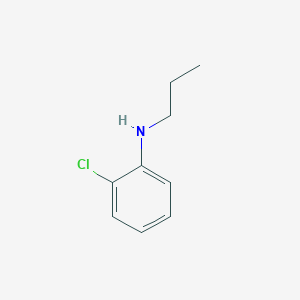

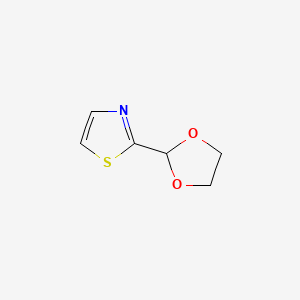

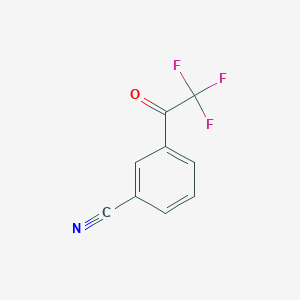

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)